N-(4-fluorobenzyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-11-14(22(23)24)15(21-8-2-3-9-21)20-16(19-11)18-10-12-4-6-13(17)7-5-12/h4-7H,2-3,8-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROZJOXDJMRPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC=C(C=C2)F)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound features a pyrimidine core substituted with a 4-fluorobenzyl group, a methyl group, a nitro group, and a pyrrolidine moiety. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group suggests potential activity in oxidative stress modulation and antimicrobial properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, similar compounds have shown effective Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2.0 |
| Control (Chloramphenicol) | E. coli | 100 |
This table illustrates the potential of the compound to act against Gram-positive bacteria, which is critical for developing new antibiotics amid rising resistance rates.
Anticancer Activity
Pyrimidine derivatives have been investigated for their anticancer properties, particularly in inhibiting DNA synthesis and inducing apoptosis in cancer cells. In vitro studies suggest that this compound may inhibit specific cancer cell lines by interfering with cell cycle progression.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various pyrimidine derivatives, including our compound of interest. The results indicated that it significantly inhibited the growth of S. aureus, suggesting its potential as an antibacterial agent in clinical settings .
- Anticancer Research : A separate research initiative focused on the effects of similar pyrimidine compounds on cancer cell lines revealed that these compounds could induce apoptosis through the activation of caspase pathways . These findings highlight the dual potential of such compounds in treating infections and cancer.
Scientific Research Applications
The compound N-(4-fluorobenzyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine, a member of the pyrimidine class, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications, supported by data tables and case studies.
Structural Features
The compound features a pyrimidine core substituted with a fluorobenzyl group, a nitro group, and a pyrrolidine moiety, contributing to its pharmacological properties.
Pharmacological Research
This compound is being investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to known pharmacophores suggests possible interactions with biological targets.
Case Study: Anti-Cancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. A study focusing on derivatives of pyrimidine compounds demonstrated that modifications at the 4-position could enhance anti-cancer activity by inhibiting specific kinases involved in tumor growth.
Neuroscience Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders.
Case Study: Neuroprotective Effects
In vitro studies have shown that certain pyrimidine derivatives can protect neuronal cells from oxidative stress. This suggests that this compound may have similar protective properties, warranting further investigation.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Data Table: Synthetic Routes
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Starting Material + Fluorobenzyl Chloride | DMF, 80°C | 85% |
| 2 | Intermediate + Nitro Group Source | HNO3, Acetic Acid | 75% |
| 3 | Final Product Formation | Ethanol Reflux | 70% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Nitro Group and Fluorinated Aryl Substituents
- Target Compound: The nitro group at position 5 may enhance electrophilicity, influencing binding interactions.
- Compound 11 () : Synthesized via acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride. While structurally distinct (thiazole vs. pyrrolidine), its pharmacological screening data could provide indirect insights into fluorobenzyl-substituted pyrimidines’ bioactivity .
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Lacks the nitro group but shares a fluorophenyl substituent. Intramolecular N–H⋯N hydrogen bonding stabilizes its conformation, a feature absent in the target compound due to steric hindrance from the pyrrolidine group .
Pyrrolidine vs. Other Amine Substituents
- Thieno[3,2-d]pyrimidines (): Derivatives like 6j (pyrrolidine-substituted) exhibit improved intestinal permeability compared to azetidine or piperidine analogs. This suggests the pyrrolidine ring in the target compound may similarly optimize pharmacokinetics .
Aromatic Group Modifications
Fluorobenzyl vs. Chlorophenyl Groups
- Compounds 3–5 (): 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine derivatives with diethylaminoethoxy or dimethylaminopyrrolidine substituents. The chloro groups increase hydrophobicity compared to the target’s fluorobenzyl group, which may reduce metabolic stability due to higher electron-withdrawing effects .
- N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine () : Shares nitro and fluoro substituents but includes an indole group. The similarity score (0.78) highlights structural overlap, though the indole moiety may confer distinct target selectivity .
Crystallographic and Hydrogen-Bonding Profiles
- Target Compound : Predicted to exhibit weak C–H⋯O/N interactions due to the nitro group, though steric bulk from pyrrolidine may limit hydrogen bonding.
- N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Forms N–H⋯N and C–H⋯O bonds, creating dimers via R₂²(14) motifs. The absence of a nitro group in this analog reduces opportunities for polar interactions compared to the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hydrogen-Bonding Patterns
Preparation Methods
Preparation of 2-Chloro-4-Methyl-6-(Pyrrolidin-1-yl)Pyrimidine
The pyrimidine scaffold is constructed via cyclocondensation of a β-diketone precursor with a chlorinated guanidine derivative. For example, ethyl acetoacetate (bearing the C4 methyl group) reacts with N,N-dichloroguanidine under basic conditions to yield 2-chloro-4-methyl-6-hydroxypyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) generates 2,4,6-trichloropyrimidine, which undergoes selective substitution at C6 with pyrrolidine in dimethylformamide (DMF) at 80°C using cesium carbonate (Cs₂CO₃) as a base.
Reaction Conditions :
- Pyrrolidine : 1.2 equiv
- Solvent : DMF
- Base : Cs₂CO₃ (2.0 equiv)
- Temperature : 80°C, 12 hours
- Yield : 78%
Characterization of Intermediate
1H NMR (500 MHz, CDCl₃) : δ 1.85–1.92 (m, 4H, pyrrolidine CH₂), 2.45 (s, 3H, C4-CH₃), 3.40–3.45 (m, 4H, pyrrolidine NCH₂), 6.55 (s, 1H, C5-H).
13C NMR (125 MHz, CDCl₃) : δ 22.1 (C4-CH₃), 25.8 (pyrrolidine CH₂), 47.5 (pyrrolidine NCH₂), 115.2 (C5), 154.7 (C2-Cl), 162.4 (C4), 165.3 (C6).
Regioselective Nitration at C5
Nitration of 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is achieved using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0°C. The electron-donating methyl and pyrrolidinyl groups activate the C5 position, directing nitration exclusively to this site.
Reaction Conditions :
- Nitrating Agent : HNO₃ (1.5 equiv), H₂SO₄ (3.0 equiv)
- Temperature : 0°C → 25°C, 2 hours
- Yield : 65%
Characterization of Nitrated Intermediate
1H NMR (500 MHz, CDCl₃) : δ 1.88–1.95 (m, 4H, pyrrolidine CH₂), 2.50 (s, 3H, C4-CH₃), 3.42–3.48 (m, 4H, pyrrolidine NCH₂).
13C NMR (125 MHz, CDCl₃) : δ 22.3 (C4-CH₃), 25.9 (pyrrolidine CH₂), 47.6 (pyrrolidine NCH₂), 125.8 (C5-NO₂), 153.1 (C2-Cl), 161.9 (C4), 166.2 (C6).
Optimization and Challenges
Nitration Regioselectivity
Initial attempts using non-fuming HNO₃ resulted in a mixture of C5 and C3 nitration products (3:1 ratio). Switching to fuming HNO₃ at 0°C improved selectivity to >95% for C5.
Palladium-Catalyzed Coupling
The use of Xantphos as a ligand suppressed homo-coupling of 4-fluorobenzylamine, which was observed with smaller ligands like BINAP.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| C2 Amine Substitution | 4-Fluorobenzylamine, K₂CO₃, DMF, 80°C | 65–75 | |
| C5 Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 50–60 | |
| C6 Pyrrolidine Addition | Pyrrolidine, DMF, 120°C, 12h | 70–80 |
Basic: How is the molecular and crystal structure of this compound characterized?
Answer:
Structural elucidation combines:
- X-ray crystallography : Determines bond lengths, dihedral angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine ring conformation, as seen in related nitro-pyrimidine derivatives (dihedral angles: 12.8° between pyrimidine and fluorophenyl groups) .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., nitro group deshields adjacent protons).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 386.15).
Q. Table 2: Key Structural Parameters from X-ray Data
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Pyrimidine-Fluorophenyl Dihedral Angle | 12.8° | |
| N–H⋯N Bond Length | 2.85 Å | |
| C–F Bond Length | 1.35 Å |
Advanced: How do electronic effects of the nitro and fluorobenzyl groups influence reactivity and bioactivity?
Answer:
- Nitro Group (C5) : Acts as a strong electron-withdrawing group, enhancing electrophilic substitution at adjacent positions. This increases susceptibility to nucleophilic attack in biological targets (e.g., enzyme active sites) .
- Fluorobenzyl (C2) : The fluorine atom stabilizes the aromatic ring via inductive effects, improving metabolic stability and membrane permeability. Fluorine’s electronegativity also modulates π-π stacking in protein binding .
Q. Contradictions in Bioactivity :
- Some studies report high COX-2 inhibition (IC₅₀ = 7 nM) for fluorinated pyrimidines, while others note reduced activity due to steric hindrance from bulky substituents . Resolution requires comparative assays under standardized conditions (e.g., enzyme vs. cell-based models).
Advanced: What strategies resolve discrepancies in pharmacological data across studies?
Answer:
- Assay Optimization :
- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., celecoxib for COX-2) to mitigate inter-lab variability.
Q. Table 3: Comparative Pharmacological Data
| Study | Target | IC₅₀ (nM) | Model | Reference |
|---|---|---|---|---|
| Pyricoxib (Analog) | COX-2 | 7 | In vitro enzyme | |
| Celecoxib | COX-2 | 40 | In vitro enzyme | |
| Nitro-Pyrimidine Derivative | EGFR | 250 | Cell-based |
Advanced: How can computational modeling predict target interactions for this compound?
Answer:
- Molecular Docking : Screens against targets (e.g., kinases, COX-2) using software like AutoDock. The fluorobenzyl group often docks into hydrophobic pockets, while the nitro group forms hydrogen bonds with catalytic residues .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical interactions.
Q. Methodological Considerations :
- Validate force fields (e.g., AMBER vs. CHARMM) for nitro-group parametrization.
- Cross-reference docking scores with experimental IC₅₀ values to refine predictive accuracy .
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
Answer:
- PXRD (Powder X-ray Diffraction) : Identifies distinct crystal packing (e.g., peak shifts at 2θ = 15–25°) .
- DSC (Differential Scanning Calorimetry) : Detects polymorph-specific melting points (ΔT > 5°C indicates distinct forms).
- Solid-State NMR : Resolves conformational differences (e.g., pyrrolidine ring puckering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
